2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol
Description
Properties
Molecular Formula |
C19H21N3O |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol |
InChI |
InChI=1S/C19H21N3O/c23-17-10-9-16-18(15(17)13-22-11-5-2-6-12-22)21-19(20-16)14-7-3-1-4-8-14/h1,3-4,7-10,23H,2,5-6,11-13H2,(H,20,21) |
InChI Key |
FVHKIGHCUWTXCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2N=C(N3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Condensation with Carboxylic Acid Derivatives
A widely adopted route involves reacting 4-nitro-o-phenylenediamine with substituted benzaldehydes under acidic conditions. For instance, source outlines a protocol where 4-nitro-o-phenylenediamine and 4-chlorobenzaldehyde undergo reflux in ethanol with sodium metabisulfite (Na₂S₂O₅) to form 2-(4-chlorophenyl)-5-nitro-1H-benzimidazole. While this example focuses on a chloro-substituted analog, the methodology is adaptable to phenyl groups by substituting benzaldehyde derivatives.
Cyclization via Carbonyl Diimidazole
Source describes an alternative cyclization method using 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF). After alkylating 2-nitroaniline with benzyl bromide, nitro-group reduction followed by CDI-mediated cyclization yields benzimidazol-2-one intermediates. Subsequent chlorination with POCl₃/PCl₃ generates 2-chlorobenzimidazole precursors, which are critical for introducing piperidine moieties.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Table 1. Impact of Solvent on Aminomethylation Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 120 | 78 | 92 |
| Ethanol | 80 | 65 | 88 |
| THF | 65 | 52 | 85 |
Catalytic Enhancements
-
Acid catalysts : p-Toluenesulfonic acid (pTSA) in ethanol increases protonation of formaldehyde, accelerating iminium ion formation.
-
Microwave assistance : Reduces reaction times from 12 hours to 30 minutes for alkylation steps, as demonstrated in source.
Purification and Characterization
Crystallization Techniques
Crude products are often purified via sequential solvent suspensions. Source details a protocol where the compound is suspended in methanol/water mixtures, followed by filtration and recrystallization to achieve >95% purity.
Spectroscopic Validation
-
¹H NMR : Aromatic protons of the benzimidazole ring appear as doublets at δ 7.2–7.8 ppm, while the piperidine’s methylene group (-CH₂-N-) resonates as a triplet at δ 3.4–3.6 ppm.
-
IR spectroscopy : N-H stretching vibrations at 3400 cm⁻¹ and C=N stretches at 1620 cm⁻¹ confirm cyclization.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Emerging methodologies from source suggest that continuous flow systems minimize thermal degradation during high-temperature alkylation, improving batch-to-batch consistency.
Green Chemistry Approaches
Chemical Reactions Analysis
Substitution Reactions
The hydroxyl group at position 5 undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Etherification : Reacts with alkyl halides (e.g., methyl iodide) to form methoxy derivatives.
-
Aminomethylation : Participates in Mannich reactions with secondary amines (e.g., piperazine) to generate tertiary amine derivatives. This enhances hydrophilicity and modulates biological activity .
Table 1: Substitution Reaction Examples
Oxidation Reactions
The hydroxyl group is susceptible to oxidation, forming quinone-like structures under strong oxidizing agents:
-
Oxidation to Carbonyl : Treatment with KMnO₄ in acidic media converts the hydroxyl group to a ketone .
-
Radical Oxidation : Generates reactive intermediates in the presence of H₂O₂/Fe²⁺, relevant to pro-oxidant therapeutic mechanisms .
Ring Functionalization
The benzimidazole core undergoes electrophilic aromatic substitution (EAS):
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 6 or 7, confirmed by NMR shifts .
-
Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives, enhancing water solubility .
Table 2: EAS Reactivity Patterns
| Position | Electrophile | Product | Biological Impact | Source |
|---|---|---|---|---|
| 6 | HNO₃ | 6-Nitro derivative | Increased cytotoxicity | |
| 5-SO₃H | H₂SO₄ | Benzimidazole sulfonic acid | Enhanced antimicrobial activity |
Piperidine Moieties in Reactivity
The piperidin-1-ylmethyl group influences steric and electronic properties:
-
N-Alkylation : Reacts with alkyl halides to form quaternary ammonium salts, altering solubility.
-
Hydrogen Bonding : The tertiary amine participates in H-bonding with biological targets (e.g., enzyme active sites) .
Biological Activity Modulation via Reactions
Derivatives synthesized through these reactions show enhanced pharmacological profiles:
-
Antibacterial Activity : Mannich bases with piperidine/pyrrolidine groups inhibit E. coli and P. aeruginosa (MIC: 10–100 µg/mL) .
-
Anti-inflammatory Effects : Nitro and sulfonic acid derivatives reduce TNF-α production (IC₅₀: 0.86–1.87 µM) .
Table 3: Bioactivity of Key Derivatives
| Derivative | Target Activity | Efficacy (IC₅₀/MIC) | Source |
|---|---|---|---|
| Piperazine-Mannich | Antibacterial | 17.3 mm inhibition | |
| 6-Nitro | Cytotoxic | EC₅₀: 3.0 nM | |
| Sulfonic Acid | COX-2 Inhibition | 78.68% inhibition |
Reaction Mechanisms and Kinetics
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects in various disease models. Its structure allows it to interact with multiple biological targets, which can lead to diverse pharmacological effects.
Anticancer Activity
Research has demonstrated that 2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol exhibits cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability, highlighting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has shown promising results against a range of pathogens, including bacteria and fungi. Its mechanism of action appears to involve disruption of microbial cell membranes.
Case Study:
In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .
Neuropharmacology
Due to the presence of the piperidine moiety, this compound is also being explored for its neuropharmacological properties. It may interact with neurotransmitter systems, potentially offering benefits in treating neurological disorders.
Potential as an Antidepressant
Preliminary studies suggest that 2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol may have antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin and norepinephrine levels.
Case Study:
In a rodent model of depression, administration of the compound led to significant improvements in behavioral tests such as the forced swim test and tail suspension test, indicating its potential efficacy as an antidepressant .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing this compound for therapeutic use. Research efforts are focused on modifying various functional groups to enhance efficacy and reduce toxicity.
Synthesis and Industrial Applications
The synthesis of 2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol involves multi-step organic reactions, which can be optimized for industrial production. Its derivatives are being explored for use in pharmaceuticals and agrochemicals.
Synthetic Routes
The synthesis typically involves:
- Formation of the benzimidazole core.
- Introduction of the piperidine moiety via nucleophilic substitution.
- Functionalization of the phenyl group to enhance activity.
Optimizing these steps can lead to improved yields and purity, making it feasible for large-scale production .
Mechanism of Action
The mechanism of action of 2-Phenyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a key role in the inflammatory response . Additionally, it may interact with other molecular targets, such as receptors and ion channels, to exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Substituent Profiles of Key Benzimidazole Derivatives
*Predicted based on structural analogs (see Section 2.2).
Key Observations:
- Position 2 : The phenyl group in the target compound and APY29 is critical for kinase inhibition, as seen in APY29’s interaction with S. suis ssSTK . Chloromethyl or carboxylic acid groups (Derivatives 32–46) prioritize electrophilic reactivity, enhancing antimicrobial activity .
- Position 4 : The piperidin-1-ylmethyl group in the target compound provides a rigid, basic side chain, contrasting with APY29’s flexible piperazine-carbonyl linker. Ethoxy-benzyl-piperidine analogs () exhibit antihistamine activity due to extended hydrophobic interactions .
Pharmacological and Mechanistic Insights
Table 2: Activity Comparison and Mechanisms
*Inferred from structural analogs.
Key Findings:
- Antimicrobial Potential: The target compound’s hydroxyl and piperidinylmethyl groups may mimic APY29’s benzimidazole-kinase interactions, suggesting ssSTK inhibition as a plausible mechanism .
- Toxicity : Chloromethyl derivatives exhibit higher toxicity due to alkylating activity, whereas the hydroxyl group in the target compound could mitigate reactive metabolite formation .
Biological Activity
2-Phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol is a synthetic compound belonging to the benzimidazole class, known for its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol is with a molecular weight of 307.39 g/mol. The compound features a benzimidazole core substituted with a phenyl group and a piperidine moiety, which contributes to its biological activity.
Antibacterial Activity
Recent studies have demonstrated significant antibacterial properties of benzimidazole derivatives. For instance, compounds similar to 2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol were evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 2-Phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol | S. aureus | 0.015 |
| 2-Phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol | E. coli | 0.025 |
These results suggest that the compound exhibits strong antibacterial activity, potentially due to the presence of electron-donating groups enhancing its interaction with bacterial cell walls .
Antifungal Activity
The antifungal efficacy of this compound has also been explored. In vitro studies showed activity against several fungal pathogens, with notable effectiveness against Candida albicans. The compound's mechanism likely involves disruption of fungal cell membrane integrity.
| Compound | Fungal Strain | MIC (mg/mL) |
|---|---|---|
| 2-Phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol | C. albicans | 0.020 |
| 2-Phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol | Aspergillus niger | 0.030 |
These findings indicate that structural modifications in benzimidazole derivatives can lead to enhanced antifungal properties .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been widely studied, particularly their cytotoxic effects on various cancer cell lines. Research indicates that 2-phenyl derivatives exhibit significant cytotoxicity against breast and colon cancer cells.
In a study assessing the cytotoxic effects on MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, the compound demonstrated an IC50 value of approximately 15 µM for MCF7 and 20 µM for HCT116, indicating considerable anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| HCT116 | 20 |
This cytotoxicity is attributed to the ability of the compound to induce apoptosis in cancer cells through mitochondrial pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:
- Study on Antimicrobial Properties : A comparative study evaluated multiple benzimidazole derivatives, including 2-phenyl variants, showcasing their antimicrobial efficacy against resistant strains of bacteria and fungi .
- Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects on breast and colon cancer cell lines revealed that modifications in the piperidine structure significantly enhanced anticancer properties .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for benzimidazole derivatives like 2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol, and how are reaction conditions optimized?
- Methodological Answer : Benzimidazole cores are typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents (e.g., aldehydes or carboxylic acids) under acidic conditions. For the piperidinylmethyl side chain, Mannich reactions or nucleophilic substitutions are often employed. Optimization involves solvent selection (e.g., ethanol or DMF), temperature control (60–100°C), and catalysts like acetic acid or p-toluenesulfonic acid. Purity is validated via melting points, TLC, and elemental analysis .
Q. How are structural and purity characteristics of 2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol validated post-synthesis?
- Methodological Answer :
- Spectroscopy : IR confirms functional groups (e.g., NH stretches at ~3400 cm⁻¹ for benzimidazole, C-N stretches for piperidine). -NMR identifies aromatic protons (δ 6.5–8.5 ppm) and piperidinyl CH groups (δ 2.5–3.5 ppm). -NMR distinguishes quaternary carbons in the benzimidazole ring (~150 ppm) .
- Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N values indicate impurities, necessitating recrystallization or column chromatography .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin/fluconazole as controls .
- CNS Activity : Anti-convulsant screening via maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the modification of 2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol for enhanced bioactivity?
- Methodological Answer :
- Piperidine Substitution : Replace the piperidine ring with morpholine or pyrrolidine to alter lipophilicity and hydrogen-bonding capacity. Assess changes in antimicrobial IC values .
- Phenyl Group Functionalization : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the 2-phenyl position to modulate DNA intercalation potential, as seen in Hoechst 33258 analogs .
- Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) and regression models to predict activity against specific targets (e.g., topoisomerase II) .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting vs. computational predictions) for this compound?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange in the piperidinylmethyl group. ROESY experiments clarify spatial proximity of protons .
- DFT Calculations : Optimize geometry using Gaussian or ORCA software to simulate -NMR shifts, identifying discrepancies due to solvent effects or tautomerism .
Q. How can molecular docking predict the binding mode of this compound to biological targets (e.g., DNA or enzymes)?
- Methodological Answer :
- Target Selection : Use databases like PDB to identify receptors (e.g., DNA minor groove, α-glucosidase). For benzimidazoles, prioritize B-DNA (PDB: 1BNA) or kinase domains .
- Docking Workflow : Prepare the ligand (ionization states via MarvinSketch), grid generation in AutoDock Vina, and pose scoring. Validate with known inhibitors (e.g., Hoechst 33258 for DNA binding) .
- MM/GBSA Refinement : Calculate binding free energies to rank poses, correlating with experimental IC data .
Q. What analytical techniques address low yields in the final synthetic step of this compound?
- Methodological Answer :
- Reaction Monitoring : Use in-situ IR or HPLC-MS to detect intermediates and optimize reaction time.
- Byproduct Identification : LC-MS or GC-MS to trace side products (e.g., N-alkylation vs. O-alkylation isomers).
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility or microwave-assisted synthesis to accelerate kinetics .
Contradictions and Validation
- Elemental Analysis vs. Spectral Data : Discrepancies in nitrogen content may arise from hygroscopicity or tautomeric forms. Use Karl Fischer titration for moisture quantification and DSC to assess crystallinity .
- Biological Activity Variability : Inconsistent IC values across labs may stem from assay conditions (e.g., serum protein binding). Include controls like albumin-supplemented media to standardize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
